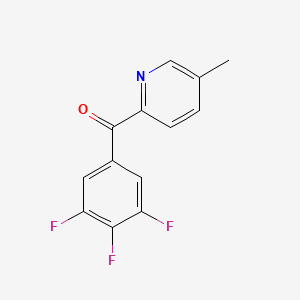

5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine

描述

5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a methyl group at the 5-position of the pyridine ring and a trifluorobenzoyl group at the 2-position. This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various fields of scientific research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine typically involves the reaction of 5-methylpyridine with 3,4,5-trifluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions

5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the trifluorobenzoyl group to a trifluoromethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluorobenzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Trifluoromethyl derivatives.

Substitution: Various substituted pyridine derivatives.

科学研究应用

Chemical Structure and Synthesis

5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine features a methyl group at the 5-position of the pyridine ring and a trifluorobenzoyl group at the 2-position. Its molecular formula is CHFN. The synthesis typically involves the reaction of 5-methylpyridine with 3,4,5-trifluorobenzoyl chloride in the presence of a base such as triethylamine under controlled conditions to optimize yield and purity.

Medicinal Chemistry

The compound has shown promise in drug development due to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluorobenzoyl group enhances binding affinity, which can modulate enzyme activity or cellular pathways. Research indicates potential pharmacological properties including:

- Antimicrobial Activity : Studies have demonstrated that derivatives of similar compounds exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria . For instance, compounds derived from this class have been tested for effectiveness against resistant strains of bacteria.

- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of related compounds suggest potential applications in treating inflammatory diseases.

Agrochemicals

This compound is being explored as a scaffold for designing novel agrochemicals. Its structural characteristics may lead to the development of:

- Plant Growth Regulators : The compound's unique reactivity could be harnessed to create substances that enhance plant growth or provide herbicide safening properties.

- Pesticides : The trifluoromethyl groups significantly influence the compound's biological activity, making it a candidate for developing new pesticides with improved efficacy and safety profiles.

Materials Science

This compound may also find applications in materials science due to its electronic properties influenced by the trifluoromethyl groups. Potential uses include:

- Advanced Materials : Its reactivity can be exploited in synthesizing new materials with specific electronic or optical properties.

Data Tables

Case Studies

- Antibacterial Activity Study : A study examined various derivatives of this compound against a range of bacterial pathogens. Results showed significant inhibition of growth in several strains, indicating its potential as a therapeutic agent for bacterial infections .

- Agrochemical Development : Research focused on synthesizing derivatives for use as plant growth regulators demonstrated enhanced efficacy in promoting seed germination and growth rates compared to traditional chemicals. These findings highlight the compound's potential role in sustainable agriculture practices.

- Material Synthesis : Investigations into creating novel materials using this compound indicated promising results in developing polymers with enhanced thermal stability and electrical conductivity due to its unique structural features.

作用机制

The mechanism of action of 5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorobenzoyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and alteration of cellular pathways.

相似化合物的比较

Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with similar structural features.

2,4,5-Trifluorobenzoyl chloride: A related compound used in the synthesis of trifluorobenzoyl derivatives

Uniqueness

5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is unique due to the presence of both a methyl group and a trifluorobenzoyl group, which confer distinct chemical and biological properties.

生物活性

5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of C12H8F3N and is characterized by a pyridine ring substituted with a methyl group at the 5-position and a trifluorobenzoyl group at the 2-position. The synthesis typically involves the reaction of 5-methylpyridine with 3,4,5-trifluorobenzoyl chloride in the presence of a base such as triethylamine under anhydrous conditions. This method ensures high yield and purity by controlling reaction temperatures and utilizing continuous flow reactors for industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluorobenzoyl moiety enhances binding affinity to these targets, potentially leading to enzyme inhibition or modulation of cellular pathways. This interaction can result in significant biological effects, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting drug metabolism and resistance mechanisms.

- Alteration of Cellular Pathways : By modulating receptor activity, it can influence various cellular processes such as apoptosis and proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects by reversing drug resistance in cancer cells. It has shown potential in increasing the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cell lines .

- Antimicrobial Effects : Investigations into its antimicrobial properties have indicated effectiveness against various pathogens, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

A review of recent literature highlights several case studies focusing on the biological activity of this compound:

- Resistance Reversal in Cancer Cells :

-

Antimicrobial Activity :

- Another investigation explored its antimicrobial properties against various bacterial strains. The results indicated promising activity that warrants further exploration to establish its therapeutic potential.

Comparative Analysis

To better understand the biological relevance of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring with trifluorobenzoyl group | Anticancer, Antimicrobial |

| 4-Methyl-2-(trifluoromethyl)benzamide | Benzamide structure with trifluoromethyl substituent | Moderate anticancer activity |

| 3-Trifluoromethylpyridine | Simple pyridine derivative | Limited biological data |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine?

Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to attach the trifluorobenzoyl group to the pyridine core. For example, analogous compounds like 5-methyl-2-(phenylethynyl)pyridine (5MPEP) are synthesized via palladium-catalyzed coupling of stannane intermediates with halogenated pyridines . Key steps include:

- Pre-functionalization: Introduce a halogen (Br, I) at the 2-position of 5-methylpyridine.

- Coupling reaction: Use a trifluorobenzoyl boronic acid or stannane derivative with a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions.

- Purification: Column chromatography or recrystallization to achieve ≥95% purity .

Critical parameters: Reaction temperature (80–120°C), solvent (toluene/DMF), and catalyst loading (1–5 mol%) significantly impact yield.

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is required:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorination patterns.

- High-Performance Liquid Chromatography (HPLC): Assess purity (≥95%) using a C18 column with UV detection at 254 nm .

- Mass Spectrometry (MS): ESI-MS or GC-MS for molecular weight verification.

- X-ray Crystallography: Resolve crystal structure (if crystalline) to validate steric/electronic effects of the trifluorobenzoyl group, as seen in analogous imidazo-pyridine derivatives .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s anti-fibrotic mechanisms?

Methodological Answer: Leverage preclinical models like unilateral ureteral obstruction (UUO) in rats, as demonstrated for Fluorofenidone (AKF-PD), a structurally related pyridine derivative . Key steps:

- Dose-response studies: Administer 5–50 mg/kg/day intraperitoneally.

- Biomarker analysis: Quantify apoptosis markers (e.g., caspase-3, Bcl-2) via Western blot or immunohistochemistry.

- Pathway inhibition: Use inhibitors (e.g., TGF-β1 receptor blockers) to isolate signaling pathways.

Data analysis: Compare treated vs. control groups using ANOVA with post-hoc tests (p<0.05). Ensure sample sizes ≥6 for statistical power.

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

Methodological Answer: Focus on substituent modifications guided by computational and experimental

- Electron-withdrawing groups: Replace trifluorobenzoyl with pentafluorophenyl to enhance metabolic stability.

- Steric considerations: Introduce methyl or ethyl groups at the pyridine 4-position to modulate binding affinity, as seen in mGluR5 modulators like 5MPEP .

- In vitro assays: Test derivatives in cell-based models (e.g., HEK293 cells expressing target receptors) to measure IC₅₀ values.

Q. How can this compound be employed as a chemical probe in biological studies?

Methodological Answer: Use it to investigate interactions with enzymes or receptors implicated in neurological or inflammatory diseases:

- Target identification: Perform affinity chromatography or thermal shift assays with recombinant proteins.

- Functional assays: Measure Ca²⁺ oscillations in single-cell models (e.g., astrocytes) to assess allosteric modulation, as done for mGluR5 .

- Probe validation: Compare with known inhibitors (e.g., MPEP) to confirm specificity .

Q. What experimental controls are critical when analyzing contradictory data in pharmacokinetic studies?

Methodological Answer: Address variability by implementing:

- Internal standards: Use deuterated analogs for LC-MS/MS quantification.

- Matrix-matched calibration: Account for plasma/serum matrix effects.

- CYP enzyme inhibition assays: Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to rule out metabolic interference .

属性

IUPAC Name |

(5-methylpyridin-2-yl)-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c1-7-2-3-11(17-6-7)13(18)8-4-9(14)12(16)10(15)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXPOAIFBYEQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001208378 | |

| Record name | (5-Methyl-2-pyridinyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001208378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-74-1 | |

| Record name | (5-Methyl-2-pyridinyl)(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methyl-2-pyridinyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001208378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。